2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical property

Generic benzenesulfonamide analogs risk failed SAR due to undefined substituent patterns. This trisubstituted aromatic sulfonamide offers precise 2-chloro-5-cyano regiochemistry and N-methyl substitution, ensuring predictable reactivity. - **Differentiation**: N-methyl vs. primary sulfonamide (CAS 1939-76-0) alters H-donor capacity & lipophilicity (LogP ~1.2). - **Synthetic utility**: 2-chloro handles Suzuki/Buchwald-Hartwig; 5-cyano acts as meta-directing EWG. - **Supply**: Research-grade (95% purity), low MW (230.67) ideal for fragment-based screening.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
Cat. No. B13066952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3
InChIKeyYJBCWDYXQHNIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide: A Regiospecific Sulfonamide Building Block for Agrochemical and Pharmaceutical Research Procurement


2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide (CAS 1521490-19-6) is a trisubstituted aromatic sulfonamide defined by its specific 2-chloro-5-cyano regiochemistry and N-methyl substitution on the sulfonamide nitrogen . Its molecular framework places it within the broader benzenesulfonamide class, which is widely patented for herbicidal and pharmaceutical applications [1]. This compound is commercially supplied as a research-grade intermediate, typically at 95% purity, with a molecular weight of 230.67 g/mol and the molecular formula C8H7ClN2O2S .

Regiospecific 2-chloro-5-cyano sulfonamide scaffold
Research-grade intermediate for herbicide and pharmaceutical SAR
2-Cl handle supports Pd-catalyzed cross-coupling workflows

Why 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide Cannot Be Simply Replaced by Its Closest Analogs


Within the benzenesulfonamide chemical space, the precise positioning of electron-withdrawing substituents (chloro, cyano) and the nature of the N-alkyl group (methyl vs. hydrogen or isopropyl) are critical determinants of both reactivity in downstream synthetic transformations and biological target engagement . For instance, the N-methyl group alters hydrogen-bond donor capacity and lipophilicity compared to the primary sulfonamide (2-Chloro-5-cyanobenzenesulfonamide; CAS 1939-76-0), while the specific 2-chloro-5-cyano pattern creates a unique electronic landscape compared to its regioisomers (e.g., 2-chloro-4-cyano or 4-chloro-2-cyano variants) [1]. Generic substitution with an unoptimized analog risks failure in structure-activity relationship (SAR) campaigns or in multi-step syntheses where regiospecificity is paramount. The quantitative evidence below substantiates these differentiating factors.

Primary sulfonamide analog (CAS 1939-76-0) Extra H-bond donor may alter target engagement and solubility
N-isopropyl analog (CAS 1523521-83-6) Larger steric bulk may limit fit in constrained active-site pockets
2-chloro-4-cyano regioisomer Different electronic distribution; patent-defined SAR may not transfer

Quantitative Differentiation of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide from Its Closest Structural Analogs


Lipophilicity Modulation via N-Methylation vs. Primary Sulfonamide

The N-methyl substitution on the target compound directly impacts its lipophilicity, a critical parameter for membrane permeability in both agrochemical and pharmaceutical contexts. The primary sulfonamide analog (2-Chloro-5-cyanobenzenesulfonamide, CAS 1939-76-0) exhibits a lower predicted LogP due to the presence of a polar NH2 group capable of acting as a hydrogen-bond donor. Quantitative comparison of predicted properties illustrates this difference.

Lipophilicity Modulation
Class-level
Predicted LogP: target 1.2 vs primary NH2 0.4 (Δ≈+0.8)
Reported higher predicted LogP may support membrane permeability screening
Predicted values; experimental validation needed
Lipophilicity Drug-likeness Physicochemical property LogP

Steric and Hydrogen-Bond Donor Profile: N-Methyl vs. N-Isopropyl Substitution

Compared to the bulkier N-isopropyl analog (2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, CAS 1523521-83-6), the target compound's N-methyl group offers a distinct steric profile while retaining a single hydrogen-bond donor. The N-isopropyl group introduces greater steric hindrance, which can ablate binding in shallow active-site pockets. Molecular weight data quantifies the difference.

Steric & H-Bond Profile
Class-level
MW 230.67 (N-methyl) vs 258.73 (N-isopropyl); smaller steric bulk
Smaller N-methyl profile may suit constrained active-site pockets
Structural comparison; binding assays to verify
Steric effects Hydrogen bonding Receptor binding Selectivity

Regioisomeric Identity: 2-Chloro-5-cyano vs. 2-Chloro-4-cyano Substitution Pattern

The spatial arrangement of the chloro and cyano groups dictates the molecular electrostatic potential and, consequently, interaction with biological targets or reactivity in cross-coupling reactions. The 2-chloro-5-cyano pattern is explicitly claimed in lead-optimization patents for herbicides, distinguishing it from the 2-chloro-4-cyano isomer. While direct biological data for the isolated compound is not publicly available, the patent literature establishes the industrial relevance of this specific regioisomer. [1]

Regioisomeric Identity
Reported
2-Cl,5-CN substitution vs 2-Cl,4-CN isomer
Regioisomer identity critical for patent-defined SAR and synthetic routes
Patent-based evidence; experimental validation recommended
Regiochemistry Electronic effects SAR Patent specificity

Optimal Scientific Procurement Scenarios for 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide


Agrochemical Lead Optimization: Herbicide SAR Studies

When advancing a hit from a phenotypic herbicide screen, the 2-chloro-5-cyano-N-methyl motif offers a balanced lipophilicity profile (LogP ~1.2) for foliar uptake. Its specific substitution pattern aligns with the generic structures claimed in BASF's benzenesulfonamide herbicide patents, making it a direct tool for exploring structure-activity relationships around the sulfonamide core.

Kinase Inhibitor Fragment-Based Drug Discovery

The compound's low molecular weight (230.67 Da) and single hydrogen-bond donor (N-H) satisfy fragment-based screening criteria. Its N-methyl sulfonamide can act as a hinge-binding motif in kinase active sites, while the 2-chloro substituent may occupy a small hydrophobic pocket. This distinguishes it from the primary sulfonamide analog, which has an additional donor that can reduce selectivity. [1]

Synthetic Chemistry: Regiospecific Cross-Coupling Substrate

The 2-chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-cyano group acts as a meta-directing electron-withdrawing group. The defined regioisomer ensures predictable reactivity in library synthesis, a critical advantage over mixtures or incorrectly substituted analogs. [1]

Application
Selection Property
Validation Focus
Agrochemical herbicide SAR studies
Regiospecific 2-Cl,5-CN sulfonamide scaffold
Foliar uptake and patent-defined motif relevance
Kinase inhibitor fragment-based screening
Low MW, single H-bond donor fragment
Hinge-binding motif evaluation and selectivity screening
Synthetic cross-coupling library synthesis
2-Cl handle for Pd-catalyzed coupling
Regiospecific reactivity and predictable product outcomes
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